4-アミノイミダゾール

説明

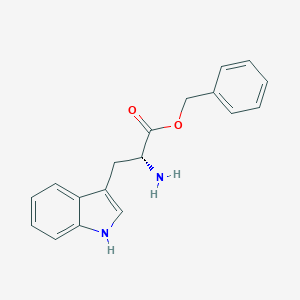

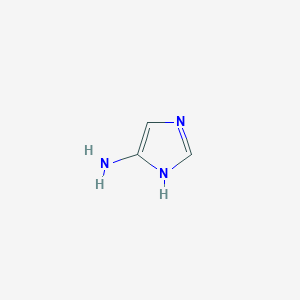

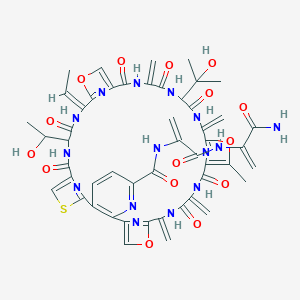

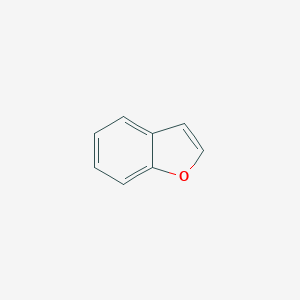

4-aminoimidazole is an aminoimidazole that is 1H-imidazole substituted by an amino group at position 4. It derives from a hydride of a 1H-imidazole.

5-Aminoimidazole belongs to the class of organic compounds known as aminoimidazoles. These are organic compounds containing an amino group linked to an imidazole ring. 5-Aminoimidazole is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-aminoimidazole is primarily located in the cytoplasm. 5-Aminoimidazole can be biosynthesized from 1H-imidazole.

科学的研究の応用

医薬品と薬理学

4-アミノイミダゾールとその誘導体は、幅広い生物学的および薬理学的活性を持っています . それらは、生物学的に活性な分子の合成に重要な役割を果たしています 、例えば、抗がん剤、抗老化剤、抗凝固剤、抗炎症剤、抗菌剤、抗結核剤、抗糖尿病剤、抗マラリア剤、抗ウイルス剤、および酵素阻害剤などです .

農業

4-アミノイミダゾール誘導体は、選択的な植物成長調整剤、殺菌剤、除草剤、および治療剤としても機能します . これらの用途は、植物の成長を制御し、作物を害虫や病気から保護することが重要な農業産業において特に重要です。

グリーンケミストリー

グリーンケミストリーの分野では、4-アミノイミダゾール誘導体は、イオン液体およびN-ヘテロ環状カルベン(NHC)として応用されています . これらの化合物は、化学有機合成において環境に優しい方法の需要が高まっているため、人気があります .

キナーゼ阻害剤

4-アミノイミダゾール誘導体は、活性Srcファミリーキナーゼ(SFK)阻害剤として報告されています . これらの化合物は、ナノモル範囲でIC50を示しており、以前報告されている阻害剤と比較して2〜130倍の活性を示しています . これにより、それらはがん治療のための潜在的な候補となります。

抗がん活性

一部の4-アミノイミダゾール誘導体は、SH-SY5Y神経芽細胞腫(NB)細胞株に対して興味深い抗増殖活性を示しています . このアッセイでは、これらの化合物は、白血病の治療に承認されており、NBの臨床試験中のチロシンキナーゼ阻害剤であるダサチニブよりも強力であることが判明しました

作用機序

Target of Action

4-Aminoimidazole, also known as AICA ribonucleotide or AICAR, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to energy deficits .

Mode of Action

4-Aminoimidazole acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . By activating AMPK, 4-Aminoimidazole can influence various cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis .

Biochemical Pathways

4-Aminoimidazole is an intermediate in the generation of inosine monophosphate . It is synthesized in both the purine metabolism and histidine biosynthesis pathways, but is only used in purine biosynthesis . The imidazole moieties of histidine and purines are synthesized by different, non-homologous enzymes .

Pharmacokinetics

A study on a related compound, dacarbazine, and its metabolite 5-aminoimidazole-4-carboxamide (aic), showed that these compounds were measurable immediately after the start of infusion and reached maximum plasma concentration shortly after the end of infusion . The study also found that co-administration of another drug with dacarbazine inhibited the metabolism of dacarbazine, reducing the exposure of AIC .

Result of Action

The activation of AMPK by 4-Aminoimidazole has several cellular effects. It has been used clinically to treat and protect against cardiac ischemic injury . The compound increases the metabolic activity of tissues, which has led to its investigation as a potential treatment for diabetes . In addition, 4-Aminoimidazole has demonstrated strong antifungal activity against certain strains of Candida .

Action Environment

The action of 4-Aminoimidazole can be influenced by environmental factors. For example, the antifungal activity of 4-Aminoimidazole derivatives was evaluated under different environmental conditions, and the results showed that the antifungal effect of the compounds tested was influenced by oxidative stress .

将来の方向性

生化学分析

Biochemical Properties

4-Aminoimidazole is a key component in several types of biomolecules. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . It interacts with various enzymes, proteins, and other biomolecules, contributing to a wide range of biochemical reactions .

Cellular Effects

4-Aminoimidazole has been shown to have significant effects on various types of cells and cellular processes. For instance, 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAr), a pharmacological modulator of AMPK activity, has been used to treat and protect against cardiac ischemic injury . It has also been shown to have potential as a treatment for diabetes by increasing the metabolic activity of tissues .

Molecular Mechanism

The molecular mechanism of 4-Aminoimidazole involves its ability to stimulate AMP-dependent protein kinase (AMPK) activity . This is achieved through its role as an analog of adenosine monophosphate (AMP), which allows it to mimic the activation of AMPK .

Temporal Effects in Laboratory Settings

The effects of 4-Aminoimidazole can change over time in laboratory settings. For instance, recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the bonds constructed during the formation of the imidazole .

Dosage Effects in Animal Models

In animal models, the effects of 4-Aminoimidazole can vary with different dosages. For example, AICAR has been shown to suppress endogenous glucose production and lipolysis in an insulin-resistant rat model .

Metabolic Pathways

4-Aminoimidazole is involved in several metabolic pathways. It is an intermediate in the generation of inosine monophosphate and is also involved in the de novo synthesis of purines . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

4-Aminoimidazole is transported and distributed within cells and tissues. For instance, AICAR, an analog of 4-Aminoimidazole, enters cells via purine nucleoside transporters .

Subcellular Localization

The subcellular localization of 4-Aminoimidazole is associated with both mitochondria and plastids in cowpea nodules, suggesting a potential link between purine metabolism and mitochondrial function .

特性

IUPAC Name |

1H-imidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZMXADUXZADTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197702 | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4919-03-3 | |

| Record name | 1H-Imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7854BCQ2PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

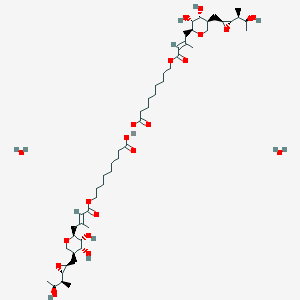

![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)